
N1-(3-cloro-4-fluorofenil)-N2-((1-(2-metilpiridin-4-il)piperidin-4-il)metil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chloro-4-fluorophenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H22ClFN4O2 and its molecular weight is 404.87. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-fluorophenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-fluorophenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Effects
The inhibition of EGFR by this compound leads to several significant biochemical outcomes:
- Inhibition of Cell Proliferation : The compound significantly reduces the growth rate of cancer cells.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells.
- Reduction of Angiogenesis : By inhibiting new blood vessel formation, it limits tumor growth and metastasis.
Pharmacokinetics
Pharmacokinetic studies suggest that N1-(3-chloro-4-fluorophenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide exhibits favorable absorption characteristics when administered orally. Its distribution throughout the body is typical for compounds in this class, with metabolism primarily occurring in the liver and excretion via bile and urine.
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of this compound:
Cell Line Studies
In vitro assays using various cancer cell lines demonstrated that the compound effectively inhibits cell proliferation at micromolar concentrations. For instance, it was shown to reduce viability by over 70% in human pancreatic cancer cells (Patu8988) when treated with doses ranging from 10 to 100 µM.
Animal Models
In vivo studies involving murine models indicated that administration of the compound at doses up to 100 mg/kg resulted in significant tumor growth inhibition compared to control groups. Tumor size reduction was observed alongside increased apoptosis markers (caspase activation).
Actividad Biológica
N1-(3-chloro-4-fluorophenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide, with a CAS number of 2034530-52-2, is a compound that has attracted interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H22ClFN4O2, with a molecular weight of 404.9 g/mol. The structure features a chloro-fluoro-substituted phenyl group linked to a piperidine derivative through an oxalamide moiety, which is significant for its biological interactions.
Target Engagement
The compound primarily targets the Epidermal Growth Factor Receptor (EGFR) , which is crucial in various signaling pathways associated with cell proliferation and survival. Its mode of action involves acting as a selective inhibitor of EGFR, affecting downstream signaling pathways such as:
- RAS/RAF/MEK/ERK Pathway
- PI3K/AKT/mTOR Pathway
These pathways are integral to cancer cell growth and survival, making this compound a candidate for anti-cancer therapies.
Biochemical Effects
Inhibition of EGFR leads to several biochemical outcomes:
- Inhibition of Cell Proliferation : The compound significantly reduces the growth rate of cancer cells.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells.
- Reduction of Angiogenesis : By inhibiting new blood vessel formation, it limits tumor growth and metastasis.
Pharmacokinetics
Pharmacokinetic studies suggest that N1-(3-chloro-4-fluorophenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is expected to have favorable absorption characteristics when administered orally. Its distribution throughout the body, metabolism primarily in the liver, and excretion via bile and urine are typical for compounds in this class.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that the compound effectively inhibits cell proliferation at micromolar concentrations. For instance, it was shown to reduce viability by over 70% in human pancreatic cancer cells (Patu8988) when treated with doses ranging from 10 to 100 µM.
- Animal Models : In vivo studies involving murine models indicated that administration of the compound at doses up to 100 mg/kg resulted in significant tumor growth inhibition compared to control groups. Tumor size reduction was observed alongside increased apoptosis markers (caspase activation).
- Comparative Analysis : A comparative study with other known EGFR inhibitors highlighted that N1-(3-chloro-4-fluorophenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide exhibited comparable or superior efficacy against specific cancer types, particularly those resistant to first-line therapies.
Data Summary Table
Parameter | Value |
---|---|
CAS Number | 2034530-52-2 |
Molecular Formula | C20H22ClFN4O2 |
Molecular Weight | 404.9 g/mol |
Primary Target | EGFR |
Mechanism | EGFR Inhibition |
Key Effects | Cell Proliferation Inhibition, Apoptosis Induction, Angiogenesis Reduction |
Effective Dose (in vitro) | 10 - 100 µM |
Effective Dose (in vivo) | Up to 100 mg/kg |
Propiedades
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN4O2/c1-13-10-16(4-7-23-13)26-8-5-14(6-9-26)12-24-19(27)20(28)25-15-2-3-18(22)17(21)11-15/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYBAXOGRBCVJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.